(1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid

概要

説明

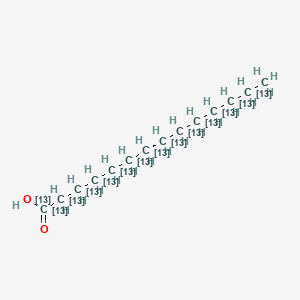

(1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid: is a stable isotope-labeled compound of myristic acid, also known as tetradecanoic acid. It is a saturated fatty acid with the molecular formula 13CH3(13CH2)1213CO2H. The compound is characterized by the presence of 13 carbon-13 atoms, making it useful in various scientific research applications .

準備方法

Synthetic Routes and Reaction Conditions: (1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid can be synthesized through the hydrolysis of trimyristin, which is found in coconut oil and nutmeg. The process involves heating trimyristin with sodium hydroxide solution, followed by acidification with hydrochloric acid to obtain myristic acid .

Industrial Production Methods: Industrial production of myristic acid-13C14 typically involves the use of isotopically labeled precursors. The process is similar to the laboratory synthesis but scaled up to meet industrial demands. The isotopic purity and concentration are carefully controlled to ensure the desired labeling .

化学反応の分析

Types of Reactions: (1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid undergoes various chemical reactions, including:

Oxidation: Myristic acid can be oxidized to form myristyl aldehyde and myristyl alcohol.

Reduction: Reduction of myristic acid yields myristyl alcohol.

Substitution: Myristic acid can participate in substitution reactions, particularly in the formation of esters and amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.

Major Products:

Oxidation: Myristyl aldehyde, myristyl alcohol.

Reduction: Myristyl alcohol.

Substitution: Myristic acid esters and amides.

科学的研究の応用

Antimicrobial and Anti-Virulence Properties

Case Study: Pseudomonas aeruginosa Inhibition

Recent studies have demonstrated the efficacy of tetradecanoic acid in inhibiting the virulence of Pseudomonas aeruginosa, a significant pathogen in human infections. Tetradecanoic acid was observed to reduce the production of pyocyanin (a virulence factor) by up to 62% at concentrations as low as 3.1 µM. Additionally, it significantly inhibited swarming behavior by 90% without affecting biofilm formation .

Table 1: Effects of Tetradecanoic Acid on Pseudomonas aeruginosa

| Concentration (µM) | Pyocyanin Production (%) | Swarming Inhibition (%) | Biofilm Formation Reduction (%) |

|---|---|---|---|

| 3.1 | 62 | 90 | 57 |

| 40 | 35-58 | 90 | Not affected |

| 100 | Not reported | Not reported | Not affected |

This suggests that tetradecanoic acid could be a potential therapeutic agent for managing infections caused by Pseudomonas aeruginosa.

Industrial Applications: Catalytic Pyrolysis

Case Study: Conversion to Hydrocarbons

Tetradecanoic acid is also utilized in the production of hydrocarbons through catalytic pyrolysis. Research indicates that using alumina as a catalyst at high temperatures (600 °C) can yield significant amounts of hydrocarbons and ketones. For instance, the conversion efficiency reached up to 56% with about 24% hydrocarbons produced .

Table 2: Pyrolysis Results of Tetradecanoic Acid

| Catalyst | Temperature (°C) | Conversion (%) | Hydrocarbons Yield (%) | Ketones Yield (%) |

|---|---|---|---|---|

| None | 600 | Low | Low | Low |

| Alumina | 600 | 56 | 24 | 18 |

| Niobia | 600 | Moderate | Low | Moderate |

The ability to convert tetradecanoic acid into valuable hydrocarbons makes it an attractive compound for biofuel production and chemical manufacturing.

Medical Applications: Angiogenesis Inhibition

Case Study: Corneal Vascularization

In medical research, tetradecanoic acid derivatives have shown promise as inhibitors of angiogenesis in ocular conditions. A study involving 12-methyl tetradecanoic acid demonstrated comparable effectiveness to dexamethasone in reducing corneal vascularization resulting from alkali injury or infection by Pseudomonas aeruginosa .

Table 3: Efficacy of Angiogenesis Inhibitors

| Treatment | Effectiveness on Angiogenesis Reduction |

|---|---|

| Dexamethasone | Effective |

| 12-Methyl Tetradecanoic Acid | Comparable Effectiveness |

This highlights the potential for tetradecanoic acid derivatives in therapeutic applications for ocular diseases.

作用機序

(1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid acts as a lipid anchor in biomembranes, facilitating the attachment of proteins to cell membranes. This process is crucial for the proper functioning of various cellular processes. The compound interacts with molecular targets such as tyrosine-protein kinase ABL1, calmodulin, and toll-like receptor 4, influencing signaling pathways and cellular responses .

類似化合物との比較

Myristic acid-1-13C: Contains a single carbon-13 atom.

Myristic acid-1,2-13C2: Contains two carbon-13 atoms.

Palmitic acid-13C16: Another stable isotope-labeled fatty acid with 16 carbon-13 atoms.

Uniqueness: (1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid is unique due to its complete labeling with carbon-13 atoms, making it highly valuable for detailed metabolic studies. Its isotopic purity and concentration provide precise and reliable data in research applications .

生物活性

(1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid, commonly known as myristic acid , is a saturated fatty acid with a 14-carbon chain. It is prevalent in various animal and plant fats and has garnered attention for its diverse biological activities. This article explores the biological properties of myristic acid through a detailed examination of its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C₁₄H₂₈O₂

- Molecular Weight : 228.37 g/mol

- IUPAC Name : Tetradecanoic acid

- CAS Registry Number : 544-63-8

Myristic acid exhibits several biological activities primarily through its interaction with cellular signaling pathways:

-

Inflammatory Response Modulation :

- Myristic acid activates the NF-kappa-B pathway via MYD88 and TRAF6 signaling. This leads to the secretion of pro-inflammatory cytokines and the activation of the NLRP3 inflammasome .

- Studies indicate that myristic acid can enhance inflammation in monocytes and macrophages by interacting with TLR6 and CD86 receptors .

-

Antimicrobial Activity :

- Research has shown that myristic acid possesses antimicrobial properties against various pathogens. It can disrupt bacterial membranes and inhibit quorum sensing in Pseudomonas aeruginosa, thereby reducing virulence factor production .

- A study demonstrated that myristic acid significantly reduced pyocyanin production and swarming motility in Pseudomonas aeruginosa while not affecting biofilm formation .

- Antioxidant Properties :

Study 1: Anti-Virulence Properties

A study investigated the anti-virulence properties of myristic acid in Pseudomonas aeruginosa. The findings revealed:

- Myristic acid reduced pyocyanin production by up to 58% at concentrations between 40 µM and 1 mM.

- It inhibited ExoU secretion at concentrations of 50 µM .

Study 2: Antimicrobial and Antioxidant Activities

Research on cyanobacterial extracts highlighted myristic acid's role as a bioactive compound with significant antimicrobial and antioxidant properties. The study found:

- Myristic acid exhibited varying degrees of activity against both gram-negative and gram-positive bacteria.

- The presence of long-chain fatty acids like myristic acid correlated with enhanced antioxidant capacity in cell models .

Data Table: Biological Activities of Myristic Acid

特性

IUPAC Name |

(1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-FIJHWJEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745678 | |

| Record name | (~13~C_14_)Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62217-70-3 | |

| Record name | (~13~C_14_)Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecanoic-14-13C acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。